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Compound of Interest

Compound Name:
3-(3,5-dimethyl-1H-pyrazol-1-

yl)butanenitrile

CAS No.: 1006485-71-7

Cat. No.: B2592681

Get Quote

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a

cornerstone of modern medicinal chemistry. Its unique electronic properties, including its ability

to act as both a hydrogen bond donor and acceptor, and its conformational flexibility allow for

diverse interactions with a wide array of biological targets. The pyrazole nucleus is a

bioisostere of the imidazole ring, but it often imparts greater metabolic stability and a distinct

pharmacological profile to the parent molecule.

The versatility of the pyrazole core is further enhanced by the ease with which it can be

functionalized at multiple positions. This allows for the fine-tuning of steric and electronic

properties to optimize potency, selectivity, and pharmacokinetic profiles. The strategic

substitution on the pyrazole ring has led to the development of numerous blockbuster drugs,

including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.
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The rise of antimicrobial resistance has spurred the search for novel scaffolds that can

overcome existing resistance mechanisms. Pyrazole derivatives have emerged as a promising

class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.

Mechanism of Action
The antimicrobial effects of pyrazole derivatives are often attributed to their ability to inhibit

essential microbial enzymes. One of the key targets is dihydrofolate reductase (DHFR), an

enzyme crucial for the synthesis of nucleic acids and amino acids. Pyrazole-containing

compounds can mimic the natural substrate of DHFR, dihydrofolic acid, and competitively

inhibit the enzyme, leading to the cessation of bacterial growth.

Another important mechanism involves the inhibition of bacterial DNA gyrase and

topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair.

By targeting these enzymes, pyrazole derivatives can induce DNA damage and ultimately lead

to bacterial cell death.

Experimental Workflow: Screening for Antimicrobial
Activity
A robust screening cascade is essential for the identification and characterization of novel

antimicrobial pyrazole derivatives.

Caption: A typical workflow for screening and identifying antimicrobial compounds.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a

suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is

then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

Compound Preparation: The pyrazole derivatives are serially diluted in a 96-well microtiter

plate using the appropriate broth medium.

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.
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Incubation: The plate is incubated at the optimal temperature for the test bacterium for 18-24

hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible bacterial growth. This can be assessed visually or by measuring

the optical density at 600 nm.

Anti-inflammatory Properties: Targeting Key
Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory

bowel disease, and neurodegenerative disorders. Pyrazole derivatives have demonstrated

potent anti-inflammatory effects through the modulation of key inflammatory pathways.

Mechanism of Action: COX-2 Inhibition
A significant number of anti-inflammatory pyrazole derivatives, including the well-known drug

celecoxib, exert their effects through the selective inhibition of cyclooxygenase-2 (COX-2).

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators

of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed

COX-1 isoform, these compounds reduce inflammation while minimizing the gastrointestinal

side effects associated with non-selective NSAIDs.

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Other Anti-inflammatory Mechanisms
Beyond COX-2 inhibition, pyrazole derivatives can modulate other inflammatory pathways,

including the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-

α) and interleukin-6 (IL-6). Some derivatives have also been shown to inhibit the activation of

nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of

numerous inflammatory genes.

Anticancer Activity: A Multi-pronged Attack on
Tumor Cells
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The development of targeted cancer therapies is a major focus of modern drug discovery.

Pyrazole derivatives have emerged as a versatile scaffold for the design of potent and selective

anticancer agents that target various hallmarks of cancer.

Key Molecular Targets
Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of protein kinases, which

are critical regulators of cell growth, proliferation, and survival. For instance, ruxolitinib is a

pyrazole-containing drug that inhibits Janus kinases (JAK1 and JAK2) and is used to treat

myelofibrosis.

CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.

Aberrant CDK activity is a common feature of cancer cells. Several pyrazole-based

compounds have been developed as potent inhibitors of CDKs, leading to cell cycle arrest

and apoptosis.

Apoptosis Induction: Pyrazole derivatives can induce apoptosis (programmed cell death) in

cancer cells through various mechanisms, including the activation of caspases and the

modulation of Bcl-2 family proteins.

Data Presentation: Comparative Anticancer Activity
Compound Target Cell Line IC50 (µM)

Pyrazole-A CDK2/cyclin A MCF-7 (Breast) 0.5

Pyrazole-B B-Raf(V600E) A375 (Melanoma) 0.08

Pyrazole-C VEGFR2 HUVEC (Endothelial) 0.15

Caption: Representative data showing the half-maximal inhibitory concentration (IC50) of

different pyrazole derivatives against various cancer cell lines and their molecular targets.

Anticonvulsant and Neurological Applications
The pyrazole scaffold is also present in compounds with significant activity in the central

nervous system (CNS). Certain pyrazole derivatives have shown promise as anticonvulsant

agents for the treatment of epilepsy. The proposed mechanisms of action often involve the
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modulation of ion channels, such as sodium and calcium channels, or the enhancement of

GABAergic neurotransmission.

Conclusion and Future Directions
The pyrazole core continues to be a highly valuable scaffold in the design of novel therapeutic

agents. Its chemical tractability and ability to interact with a wide range of biological targets

ensure its continued relevance in drug discovery. Future research will likely focus on the

development of more selective and potent pyrazole derivatives with improved pharmacokinetic

and safety profiles. The exploration of novel pyrazole-based hybrid molecules and the

application of computational methods for rational drug design will undoubtedly unlock the full

therapeutic potential of this remarkable heterocyclic system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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